molecular formula C14H12ClIN4OS B3127792 1-[(1E)-{[(4-chlorophenyl)methoxy]amino}methylidene]-3-(5-iodopyridin-2-yl)thiourea CAS No. 338748-99-5

1-[(1E)-{[(4-chlorophenyl)methoxy]amino}methylidene]-3-(5-iodopyridin-2-yl)thiourea

Cat. No.: B3127792
CAS No.: 338748-99-5
M. Wt: 446.7 g/mol
InChI Key: PFAFVLBBVNRTPI-UHFFFAOYSA-N
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Description

“N-({[(4-chlorobenzyl)oxy]amino}methylene)-N’-(5-iodo-2-pyridinyl)thiourea” is a chemical compound. It appears to contain a thiourea group, which is common in many organic compounds and is known for its role in various biological activities .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various experimental methods. These might include determining its melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Crystal Structure and Supramolecular Assembly

The study of crystal structures and their formation into supramolecular assemblies is a prominent application of thiourea derivatives in scientific research. For instance, N-benzoyl-N'-(2-chloro-3-pyridyl)thiourea demonstrates specific dihedral angles and intermolecular hydrogen-bond interactions, leading to infinite supramolecular structures. These features underline the importance of thiourea derivatives in understanding molecular arrangement and intermolecular forces in solid states (Yu‐Jie Ding et al., 2009).

Molecular Interaction and Hydrogen Bonding

Thiourea derivatives exhibit unique hydrogen bonding capabilities, as seen in crystal hydrates like 3-methylpyridine-2-carbaldehyde 4-methylthiosemicarbazone monohydrate. These compounds form intricate hydrogen bond networks, contributing to the formation of layered structures, which are crucial for designing molecular materials with specific properties (N. Mokhtaruddin et al., 2015).

DNA Microarray Fabrication

In the field of biochemistry and molecular biology, the use of thiourea derivatives for DNA microarray fabrication represents a significant application. The incorporation of oxanine-modified nucleotide units into probe DNA, facilitated by thiourea derivatives, enables efficient target hybridization on amine-functionalized surfaces. This method highlights the potential of thiourea derivatives in advancing DNA-based technologies and research (S. Pack et al., 2007).

Synthesis of Heterocyclic Compounds

Thiourea derivatives are pivotal in synthesizing diverse heterocyclic compounds, which are fundamental in developing pharmaceuticals and agrochemicals. The synthesis of pyrido[4',3':4,5]thieno[2,3-d]pyrimidines and related heterocycles from thiourea derivatives showcases their versatility in creating biologically active molecules with potential therapeutic applications (H. El-Kashef et al., 2010).

Antibacterial Activities

The exploration of thiourea derivatives for their antibacterial properties is a crucial application in medicinal chemistry. Novel N-substituted thiourea derivatives have shown significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. Such studies underscore the potential of thiourea derivatives in developing new antimicrobial agents (M. Kalhor et al., 2014).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system it interacts with. For example, some thiourea derivatives have been found to have antimicrobial and anticancer activities .

Safety and Hazards

The safety and hazards associated with a compound depend on its structure and reactivity. Proper handling and disposal methods should be followed when working with chemical compounds to minimize risk .

Future Directions

The future directions for research on this compound would likely depend on its observed biological activities. If it shows promising activity, it could be further optimized and studied for potential therapeutic applications .

Properties

IUPAC Name

(1E)-1-[[(4-chlorophenyl)methoxyamino]methylidene]-3-(5-iodopyridin-2-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClIN4OS/c15-11-3-1-10(2-4-11)8-21-19-9-18-14(22)20-13-6-5-12(16)7-17-13/h1-7,9H,8H2,(H2,17,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFAFVLBBVNRTPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CONC=NC(=S)NC2=NC=C(C=C2)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CON/C=N/C(=S)NC2=NC=C(C=C2)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClIN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501125208
Record name N-[(4-Chlorophenyl)methoxy]-N′-[[(5-iodo-2-pyridinyl)amino]thioxomethyl]methanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501125208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338748-99-5
Record name N-[(4-Chlorophenyl)methoxy]-N′-[[(5-iodo-2-pyridinyl)amino]thioxomethyl]methanimidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338748-99-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(4-Chlorophenyl)methoxy]-N′-[[(5-iodo-2-pyridinyl)amino]thioxomethyl]methanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501125208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(1E)-{[(4-chlorophenyl)methoxy]amino}methylidene]-3-(5-iodopyridin-2-yl)thiourea
Reactant of Route 2
1-[(1E)-{[(4-chlorophenyl)methoxy]amino}methylidene]-3-(5-iodopyridin-2-yl)thiourea
Reactant of Route 3
1-[(1E)-{[(4-chlorophenyl)methoxy]amino}methylidene]-3-(5-iodopyridin-2-yl)thiourea
Reactant of Route 4
1-[(1E)-{[(4-chlorophenyl)methoxy]amino}methylidene]-3-(5-iodopyridin-2-yl)thiourea
Reactant of Route 5
Reactant of Route 5
1-[(1E)-{[(4-chlorophenyl)methoxy]amino}methylidene]-3-(5-iodopyridin-2-yl)thiourea
Reactant of Route 6
1-[(1E)-{[(4-chlorophenyl)methoxy]amino}methylidene]-3-(5-iodopyridin-2-yl)thiourea

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